
28-Methyltriacontanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
28-methyltriacontanoic acid is a methyl-branched fatty acid that is triacontanoic acid (melissic acid) substituted by a methyl group at position 28. It is a branched-chain saturated fatty acid, a methyl-branched fatty acid and an ultra-long-chain fatty acid. It derives from a triacontanoic acid.
Scientific Research Applications
1. Role in Alkane Biosynthesis
Research has shown that compounds like 28-Methyltriacontanoic acid can play a significant role in the biosynthesis of alkanes in plants. For example, in a study on young pea leaves, the synthesis of n-hentriacontane (C31) was specifically inhibited, leading to the accumulation of C32 aldehyde. This suggests that this compound might be involved in the terminal steps of alkane biosynthesis, potentially in decarboxylation processes (Buckner & Kolattukudy, 1973).
2. Constituent of Lipopolysaccharide in Bacteria
Another study identified long-chain fatty acids, including this compound, as constituents of the lipopolysaccharide in Legionella pneumophila. This discovery indicates a role in the bacterial cell wall structure and possibly in interactions with the host during infection (Moll et al., 1992).
3. Biological Activities in Plants
This compound has also been studied for its biological activities in plants. In Vitex negundo L., it was isolated along with other compounds, and its antifeedant and antibacterial activities were evaluated. This suggests a potential role in plant defense mechanisms (Chandramu et al., 2003).
4. Influence on Feeding Behavior in Insects
In another study, this compound derivatives like triacontanol exhibited significant inhibition of feeding activity in certain insects. This highlights its potential use in controlling pest populations and its role in plant-insect interactions (Pande et al., 1995).
5. Presence in Algae and Marine Sediments
Long-chain compounds including derivatives of this compound have been identified in algae and marine sediments. Their presence suggests a role in the ecological processes of marine environments and potential as molecular markers for algal input (Marlowe et al., 1984).
properties
Molecular Formula |
C31H62O2 |
|---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
28-methyltriacontanoic acid |
InChI |
InChI=1S/C31H62O2/c1-3-30(2)28-26-24-22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32)33/h30H,3-29H2,1-2H3,(H,32,33) |
InChI Key |
OISCYPVRYCYZHI-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



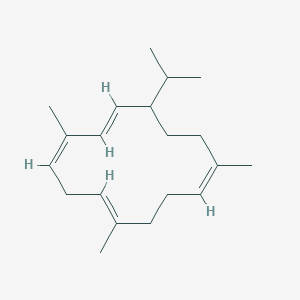
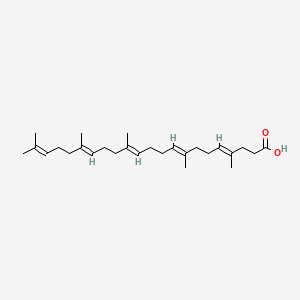


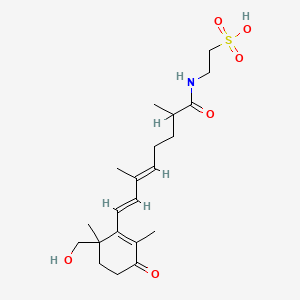

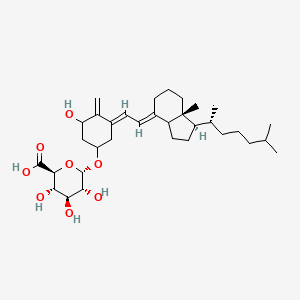
![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)
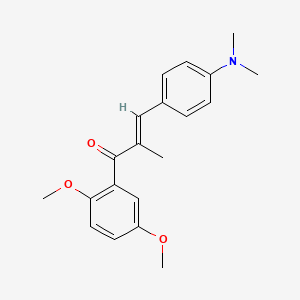
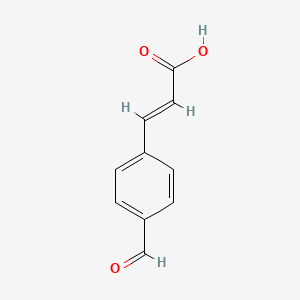

![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)
![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)